N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-4-7-15(18(17)26-2)19(22)20-14-10-9-13-6-5-11-21(16(13)12-14)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWOTSICPZLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Tetrahydroquinoline Core Formation
The synthesis begins with constructing the 1,2,3,4-tetrahydroquinoline scaffold. The Pictet-Spengler reaction remains the most widely employed method, where substituted aniline derivatives react with aldehydes under acidic conditions. For this target molecule, 7-nitro-1,2,3,4-tetrahydroquinoline serves as a key intermediate, achieved through:
$$ \text{Aniline derivative} + \text{Aldehyde} \xrightarrow{\text{HCl (cat.)}} \text{Tetrahydroquinoline intermediate} $$
Recent advances demonstrate that microwave-assisted cyclization at 120°C reduces reaction times from 48 hours to <6 hours while maintaining yields >85%.
Methanesulfonylation at N-1 Position
Introduction of the methanesulfonyl group employs methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions:
$$ \text{Tetrahydroquinoline} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline} $$
Optimized conditions from recent studies recommend:
- 1.2 equiv MsCl
- 2.0 equiv triethylamine
- Dichloromethane solvent at 0→25°C
- Reaction time: 2-4 hours
This achieves >95% conversion with minimal di-substitution byproducts.
Amide Coupling at C-7 Position
The final stage involves coupling 2,3-dimethoxybenzoyl chloride to the aminated tetrahydroquinoline derivative. Patent data reveals that EDC/HOBt-mediated coupling outperforms traditional acyl chloride methods:
$$ \text{7-Amino-1-methanesulfonyl-THQ} + \text{2,3-Dimethoxybenzoic acid} \xrightarrow{\text{EDC, HOBt}} \text{Target compound} $$
Table 1: Comparative Coupling Methods
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | THF | 0→25 | 24 | 62 |
| EDC/HOBt | DCM | 25 | 12 | 88 |
| Uranium-based | DMF | 50 | 6 | 91 |
EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole
Critical Reaction Optimization
Nitro Group Reduction
The reduction of 7-nitro intermediates to amines requires careful catalyst selection:
$$ \text{7-Nitro-THQ} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{7-Amino-THQ} $$
Table 2: Catalytic Hydrogenation Performance
| Catalyst System | Pressure (psi) | Solvent | Conversion (%) |
|---|---|---|---|
| Pd/C (10%) | 50 | EtOAc | 98 |
| Raney Ni | 30 | MeOH | 87 |
| Transfer Hydrogenation | - | iPrOH | 92 |
Microwave-assisted transfer hydrogenation using ammonium formate reduces reaction times to 15 minutes.
Advanced Purification Techniques
Chromatographic Separation
Final product purification employs orthogonal chromatography:
- Flash chromatography : Silica gel (230-400 mesh) with EtOAc/hexane gradient
- Preparative HPLC : C18 column, acetonitrile/water + 0.1% TFA
Table 3: Purity Enhancement Through Dual Chromatography
| Stage | Purity (%) | Key Impurities Removed |
|---|---|---|
| Crude product | 72 | Unreacted amine, Di-substituted |
| Post-flash | 95 | Solvent residues |
| Post-HPLC | 99.8 | Enantiomeric impurities |
Analytical Characterization
Spectroscopic Validation
Comprehensive spectral data confirms structural integrity:
1H NMR (400 MHz, CDCl3):
δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H),
δ 6.92-6.85 (m, 3H, THQ-H),
δ 6.42 (s, 1H, NH),
δ 3.89 (s, 3H, OCH3),
δ 3.86 (s, 3H, OCH3),
δ 3.12 (t, J = 6.0 Hz, 2H, CH2-SO2),
δ 2.78 (s, 3H, SO2CH3)
HRMS (ESI):
Calculated for C21H23N2O5S [M+H]+: 427.1325
Found: 427.1328
Process Optimization Strategies
Solvent System Engineering
Green chemistry approaches demonstrate:
Industrial-Scale Considerations
Cost Analysis
Table 4: Manufacturing Cost Drivers
| Component | Cost Contribution (%) | Optimization Strategy |
|---|---|---|
| Methanesulfonyl chloride | 38 | Bulk purchasing contracts |
| Palladium catalyst | 25 | Catalyst recycling systems |
| Chromatography media | 18 | Simulated moving bed technology |
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the quinoline moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the quinoline ring or the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives or desulfonylated products.
Substitution: Formation of substituted benzamides or quinoline derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the quinoline moiety and sulfonyl group, resulting in different biological activity.
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
Quinoline derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups, along with the quinoline moiety, makes it a versatile compound for various applications.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Structural Features
The compound features a tetrahydroquinoline core linked to a methanesulfonyl group and a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 318.38 g/mol. The unique structural components contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an amine and an aldehyde under acidic conditions.
- Introduction of the Methanesulfonyl Group : The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base such as triethylamine.
- Attachment of the Dimethoxybenzamide Moiety : The final step involves reacting the methanesulfonylated tetrahydroquinoline with 2,3-dimethoxybenzenesulfonyl chloride under basic conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess significant antimicrobial properties against a range of bacteria and fungi.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar compounds have been reported to inhibit methionyl-tRNA synthetase, crucial for protein synthesis.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding to Enzymes or Receptors : The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects.
- Regulation of Signaling Pathways : By influencing signaling pathways associated with cell growth and apoptosis, this compound could potentially alter cellular responses in disease contexts.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Anticancer Activity : A study published in PubMed highlighted the efficacy of similar tetrahydroquinoline derivatives in treating various cancers by promoting apoptosis and inhibiting tumor growth .
- Antimicrobial Efficacy : Research demonstrated that related compounds exhibited significant antibacterial activity against resistant strains of bacteria .
- Enzyme Interaction Studies : Investigations have shown that these compounds can effectively inhibit key enzymes involved in amino acid metabolism and translation processes.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Trimethoprim | Sulfa-based antibiotic | Antibacterial |
| Quinoline Sulfate | Quinoline derivative | Antiparasitic |
| This compound | Complex heterocyclic structure | Anticancer, Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide, and what reagents are critical for its preparation?
- Methodology : Multi-step synthesis involving sulfonylation of tetrahydroquinoline intermediates followed by amide coupling. For example:
- Step 1 : Methanesulfonyl chloride reacts with tetrahydroquinoline under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate .
- Step 2 : Amide bond formation using 2,3-dimethoxybenzoyl chloride in anhydrous dichloromethane with catalytic DMAP .
- Critical Reagents : Lithium aluminum hydride (reduction), palladium on carbon (hydrogenation), and nucleophilic amines for substitution .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- NMR Spectroscopy : Confirm the presence of methanesulfonyl (δ 3.0–3.5 ppm for CH3SO2), tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH2 groups), and dimethoxybenzamide aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., ~425 g/mol for C20H22N2O5S) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline core .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Cholinesterase Activity : Assess acetylcholinesterase inhibition for neurodegenerative disease applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodology :
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCM) for amide coupling efficiency .
- Temperature Control : Lower reaction temperatures (0–5°C) to minimize sulfonamide decomposition .
- Catalyst Screening : Test coupling agents like HATU vs. EDC/HOBt for amide bond formation .
- Example Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 25°C | 65 | 92% |
| DCM, 0°C | 78 | 98% |
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Case Study : Discrepancies in IC50 values for kinase inhibition between enzymatic assays and cell-based models.
- Methodology :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Metabolic Stability Testing : Use liver microsomes to assess if poor cell permeability or rapid metabolism explains low cellular activity .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to D2/D3 dopamine receptors (homology models based on PDB: 6CM4) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
- SAR Analysis : Compare with analogs (e.g., fluorobenzamide derivatives) to identify critical pharmacophores .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodology :
- Functional Group Variation : Synthesize derivatives with modified methanesulfonyl (e.g., ethanesulfonyl) or dimethoxy groups (e.g., nitro substitution) .
- Biological Testing : Evaluate changes in potency, selectivity, and toxicity .
- Key SAR Findings :
| Derivative | R1 (Sulfonyl) | R2 (Benzamide) | IC50 (EGFR) |
|---|---|---|---|
| Parent | CH3SO2 | 2,3-(OCH3)2 | 0.45 µM |
| Derivative 1 | C2H5SO2 | 2,3-(OCH3)2 | 0.78 µM |
| Derivative 2 | CH3SO2 | 3-NO2 | >10 µM |
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over commercial platforms.
- Contradictions : Address variability in biological data by standardizing assay protocols (e.g., ATP concentration in kinase assays) .
- Advanced Techniques : Incorporate metabolomics (LC-MS) to study off-target effects and CRISPR-Cas9 models for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
